molecular formula C21H16N2O8S2 B14446909 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- CAS No. 77847-19-9

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-

Cat. No.: B14446909
CAS No.: 77847-19-9
M. Wt: 488.5 g/mol
InChI Key: SRTDTSCIGKMPJX-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an anthracene backbone with sulfonic acid and amino groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- typically involves multiple steps. One common method includes the sulfonation of anthracene, followed by nitration and reduction to introduce the amino group. The final step involves the coupling of the sulfonated anthracene with 4-methyl-3-sulfophenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by reduction processes. The coupling reaction is typically carried out in a solvent system that ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, amines, and substituted anthracenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, influencing their function. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(3-sulfophenyl)amino]-: Similar structure but lacks the methyl group.

    2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-: Similar but without the sulfonic acid group on the phenyl ring.

Uniqueness

The presence of both the sulfonic acid and amino groups, along with the methyl group on the phenyl ring, makes 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo- unique. These functional groups contribute to its versatility and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

77847-19-9

Molecular Formula

C21H16N2O8S2

Molecular Weight

488.5 g/mol

IUPAC Name

1-amino-4-(4-methyl-3-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O8S2/c1-10-6-7-11(8-15(10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)12-4-2-3-5-13(12)21(18)25/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31)

InChI Key

SRTDTSCIGKMPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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